High Enantioselectivity (Up to 92% ee) in Dialkylzinc Additions to Aromatic Aldehydes
The target compound catalyzes the addition of dialkylzincs to aromatic aldehydes with enantiomeric excess (ee) values reaching 92% [1]. In comparison, N,N-dibutylnorephedrine (DBNE), a commonly used chiral catalyst, achieves a similar maximum ee of 92% for the same reaction class [2]. However, the target compound has been specifically highlighted as a highly effective catalyst among its structural class, alongside N,N-diallylnorephedrine, for the production of optically active secondary aliphatic alcohols that cannot be obtained by conventional methods [3].
| Evidence Dimension | Enantioselectivity in dialkylzinc addition to aromatic aldehydes |
|---|---|
| Target Compound Data | Up to 92% ee |
| Comparator Or Baseline | N,N-Dibutylnorephedrine (DBNE): up to 92% ee |
| Quantified Difference | Comparable maximum ee, but with structural advantages in specific applications |
| Conditions | Dialkylzinc addition to aromatic aldehydes, catalyst loading typically 5-10 mol% |
Why This Matters
Demonstrates that the target compound is among the most effective chiral catalysts for this widely used asymmetric transformation, offering performance parity with established catalysts while providing a distinct structural scaffold for optimization.
- [1] Soai, K., et al. Highly enantioselective addition of dialkylzincs to aromatic aldehydes using 1-phenyl-2-(1-pyrrolidinyl)-1-propanol as a chiral catalyst. Heterocycles, 51(6), 1421-1426 (1999). View Source
- [2] Iovel, I., Oehme, G., Lukevics, E. Catalytic Enantioselective Addition of Diethylzinc to (Hetero)Aromatic Aldehydes. Appl. Organomet. Chem., 12(7), 469-474 (1998). View Source
- [3] Soai, K., Yokoyama, S., Hayasaka, T. Chiral N,N-dialkylnorephedrines as catalysts of the highly enantioselective addition of dialkylzincs to aliphatic and aromatic aldehydes. J. Org. Chem., 56(14), 4264-4268 (1991). View Source
